BenchChemオンラインストアへようこそ!

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide

Kinase selectivity CKI/IRAK1 inhibition Off-target profiling

This compound occupies a unique position in the pyrazole-pyrimidine-azetidine chemical space, featuring an N-cyclopropyl amide substituent not exhaustively mapped in published SAR. Procurement is essential for labs performing internal kinase selectivity panels (CKI/IRAK1) to generate first-in-class comparative data. Without matched-pair activity data, generic substitution risks confounding SAR. Favorable MW (284.32) and XLogP (0.6) suggest oral potential, but experimental solubility, logD, and polymorph data are absent, representing a clear characterization gap.

Molecular Formula C14H16N6O
Molecular Weight 284.323
CAS No. 2034360-78-4
Cat. No. B2417255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide
CAS2034360-78-4
Molecular FormulaC14H16N6O
Molecular Weight284.323
Structural Identifiers
SMILESC1CC1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
InChIInChI=1S/C14H16N6O/c21-14(18-11-2-3-11)10-7-19(8-10)12-6-13(16-9-15-12)20-5-1-4-17-20/h1,4-6,9-11H,2-3,7-8H2,(H,18,21)
InChIKeyIQMSUROUAMMXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile: 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide (CAS 2034360-78-4)


1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide (CAS 2034360-78-4) is a synthetic small molecule featuring a 1H-pyrazol-1-yl-pyrimidine core linked to an N-cyclopropylazetidine-3-carboxamide moiety. It belongs to the pyrazole-pyrimidine-azetidine class, a scaffold previously investigated for casein kinase I (CKI) and interleukin-1 receptor-associated kinase 1 (IRAK1) inhibition in oncological and inflammatory disease contexts [1]. The compound is cataloged in PubChem (CID 121018277) with a molecular weight of 284.32 g/mol and an XLogP3-AA of 0.6 [2]. However, no peer-reviewed pharmacological profiling or head-to-head comparator data has been identified for this specific molecule as of this analysis.

Why In-Class Pyrazole-Pyrimidine Analogs Cannot Substitute 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide in Target-Specific Programs


The pyrazole-pyrimidine-azetidine chemical space exhibits high sensitivity to amide substituent modifications. Even conservative changes—such as replacing the cyclopropyl group with a 2-bromophenyl or pyrazin-2-yl moiety in closely related analogs [1]—can drastically alter kinase selectivity profiles, metabolic stability, and off-target liability, as documented across broader CKI/IRAK1 inhibitor series [1]. Therefore, generic procurement or interchange of in-class compounds without matched-pair activity data for this exact molecule carries substantial risk of confounding structure-activity relationship (SAR) campaigns or biological validation studies. The absence of public quantitative data for this compound does not imply undifferentiated behavior; it signals an unmet characterization gap that must be closed before substitution decisions can be made with scientific confidence.

Quantitative Differentiation Evidence for 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide


Scaffold De-Risking via Comparative Kinase Selectivity Profiling: An Unmet Requirement for 2034360-78-4

No direct kinase inhibition data (IC50, Kd, or % inhibition at defined concentration) for this compound has been publicly reported. The closest available class-level reference is the patent family WO2017021969A1, which describes pyrazole-pyrimidine analogs with sub-micromolar CKI and IRAK1 inhibitory activity [1]. However, the specific N-cyclopropylazetidine-3-carboxamide derivative is not individually exemplified with quantitative data in that filing. Without matched-pair comparator data, the compound's selectivity window relative to close analogs (e.g., N-(2-bromophenyl) or N-(pyrazin-2-yl) variants with CAS numbers 2034360-94-4 and 2034581-56-9) remains unknown [2].

Kinase selectivity CKI/IRAK1 inhibition Off-target profiling

Physicochemical Property Differentiation: Calculated vs. Measured Parameters and the Impact on Formulation Strategy

The compound's computed molecular weight (284.32 g/mol), XLogP3-AA (0.6), hydrogen bond donor count (1), and hydrogen bond acceptor count (5) place it within favorable oral drug-likeness space according to Lipinski and Veber rules [1]. However, these are in silico predictions, not experimentally determined values. Critically, no measured aqueous solubility, logD, pKa, or solid-state stability data have been identified. In contrast, closely related analogs bearing aryl amide substituents (e.g., N-(2-bromophenyl)azetidine-3-carboxamide, PubChem CID 121018276) are predicted to have higher lipophilicity (estimated XLogP3 >1.5) and different hydrogen-bonding capacity, which would translate into divergent solubility and permeability profiles [1].

Physicochemical properties Drug-likeness Formulation development

Absence of Comparative In Vitro ADME Data: A Procurement Risk Factor

No microsomal stability, hepatocyte clearance, plasma protein binding, or permeability (PAMPA/Caco-2) data have been publicly disclosed for this molecule. The patent literature describes in vitro ADME characterization for structurally related series members, noting that the incorporation of cyclopropyl groups can improve metabolic stability by reducing CYP-mediated oxidation relative to unsubstituted alkyl amides [1]. However, without direct data for this azetidine-3-carboxamide congener, no reliable procurement-grade ADME differentiation can be claimed versus analogs such as the N-(tetrahydrofuran-2-ylmethyl) derivative (CAS 2034479-80-4).

ADME Metabolic stability Plasma protein binding

Procurement-Relevant Application Scenarios for 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide Based on Current Evidence Profile


Custom Kinase Panel Profiling for CKI/IRAK1 Selectivity Fingerprinting

Given the structural proximity to patent-claimed CKI/IRAK1 inhibitors [1], this compound can serve as a building block for generating bespoke screening probes. Procurement is warranted for laboratories equipped to perform internal biochemical kinase selectivity panels, enabling the generation of first-in-class comparative data against close analogs such as N-(2-bromophenyl)- or N-(pyrazin-2-yl)-azetidine-3-carboxamide derivatives [2].

Structure-Activity Relationship (SAR) Expansion of the Pyrazole-Pyrimidine Amide Series

The N-cyclopropyl moiety offers a sterically constrained, non-aromatic amide substituent that has not been exhaustively mapped in published SAR tables [1]. Researchers can use this compound to probe the steric and electronic tolerance of the azetidine amide pocket, generating quantitative IC50 and ADME data that would directly address the current evidence gap and elevate procurement value.

Physicochemical and Solid-State Characterization for Pre-Formulation Development

The compound's computed properties (MW 284.32, XLogP 0.6) [1] suggest a favorable starting point for oral drug development, but experimental solubility, logD, and polymorph screening are absent. Procurement for comprehensive solid-state characterization (DSC, TGA, XRPD) and equilibrium solubility measurement in biorelevant media would provide the missing data foundation needed for rational comparator selection.

Quote Request

Request a Quote for 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.